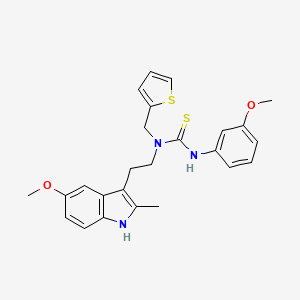
1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(3-methoxyphenyl)-1-(thiophen-2-ylmethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a thiourea derivative, which is a class of compounds known for their diverse biological activities and potential therapeutic applications. Thioureas are characterized by the presence of a thiocarbonyl group (C=S) attached to two nitrogen atoms. The specific compound mentioned includes additional functional groups such as methoxyphenyl and methoxyindolyl groups, which may contribute to its unique chemical and biological properties.
Synthesis Analysis
While the exact synthesis of the compound is not detailed in the provided papers, similar thiourea derivatives have been synthesized through a sequence of reactions starting from appropriate esters. For instance, the synthesis of N-(methoxycarbonylthienylmethyl)thioureas involved radical bromination, substitution reactions, deprotection, and the formation of isothiocyanates followed by the addition of ammonia . This method could potentially be adapted for the synthesis of the compound by using the appropriate starting materials and reaction conditions.
Molecular Structure Analysis
Thiourea derivatives often adopt specific configurations around the sulfur atom, which can influence their chemical behavior and interaction with biological targets. For example, a related compound, 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, was found to adopt a syn-anti-configuration around the sulfur atom . This configuration could be relevant to the compound , as the spatial arrangement of the substituents can affect its molecular interactions and stability.
Chemical Reactions Analysis
Thiourea derivatives can participate in various chemical reactions due to their reactive thiocarbonyl group. They can form bonds with metal ions, interact with nucleic acids, and undergo transformations under different chemical conditions. The interaction of thiourea derivatives with DNA has been studied, with one compound showing the ability to bind to B-DNA with significant binding energy . This suggests that the compound may also interact with biological macromolecules in a similar manner.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiourea derivatives can be influenced by their molecular structure. Computational studies, such as Density Functional Theory (DFT), can provide insights into properties like chemical potential, hardness, ionization energy, and electron affinity . These properties are essential for understanding the reactivity and stability of the compound. Additionally, the cytotoxic nature of thiourea derivatives can be assessed using assays such as the MTT assay, which measures the compound's ability to inhibit cell growth .
Aplicaciones Científicas De Investigación
Anti-proliferative Activity and Tumor Selectivity : Thiourea derivatives have shown pronounced anti-proliferative activity and tumor cell selectivity, making them potential candidates for cancer treatment. For example, derivatives containing an alkyl chain at the C-5 position exhibited significant activity against various tumor cell types, including leukemia, lymphoma, and prostate, kidney, and hepatoma tumor cells. These compounds preferentially inhibited the proliferation of specific tumor cells, demonstrating 500- to 1000-fold tumor cell selectivity. Their mode of action and tumor selectivity could provide valuable insights into the development of new therapeutic agents (Thomas et al., 2017).
Molecular Docking and DNA Binding : Studies involving thiourea derivatives have also explored their interactions at the molecular level, such as DNA binding capabilities and computational modeling. Molecular docking studies can reveal the potential of thiourea compounds to interact with biological targets, which is crucial for the design of drugs with specific actions. For instance, research on the DNA binding properties and cytotoxicity of thiourea derivatives against cancer cell lines offers insights into their potential as anticancer agents. Such studies highlight the relevance of these compounds in understanding drug-DNA interactions and their implications for drug design (Mushtaque et al., 2016).
Antimicrobial Activity : The synthesis and evaluation of thiourea derivatives for their antimicrobial properties is another area of active research. Compounds exhibiting bacteriostatic activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains indicate the potential of thiourea derivatives as novel antibiotics. Investigating the structure-activity relationships of these compounds can lead to the development of new antimicrobial agents with specific mechanisms of action, addressing the growing concern of antibiotic resistance (Dolan et al., 2016).
Propiedades
IUPAC Name |
1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)-1-(thiophen-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2S2/c1-17-22(23-15-20(30-3)9-10-24(23)26-17)11-12-28(16-21-8-5-13-32-21)25(31)27-18-6-4-7-19(14-18)29-2/h4-10,13-15,26H,11-12,16H2,1-3H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQXFOSSPSZRLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(CC3=CC=CS3)C(=S)NC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-3-(3-methoxyphenyl)-1-(thiophen-2-ylmethyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


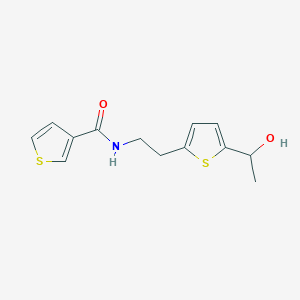

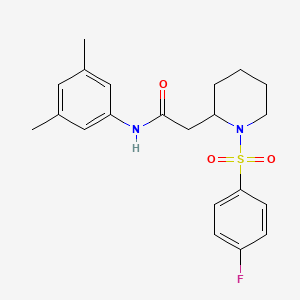
![3,6-Dichloro-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2547915.png)
![2,4-dichloro-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2547916.png)

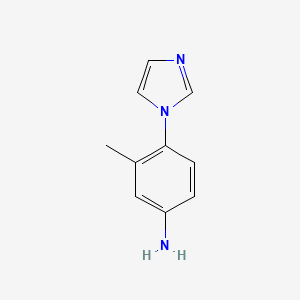
![6-Tert-butyl-2-[1-[2-(2-methoxy-4-methylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2547922.png)
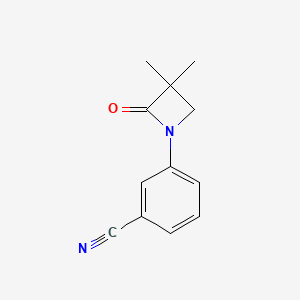
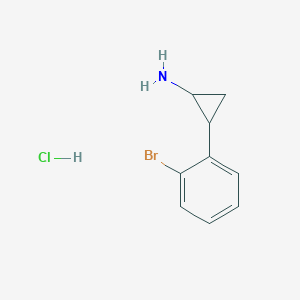

![3-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic Acid](/img/structure/B2547928.png)
